Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate

Regioselective protection Orthogonal synthesis Medicinal chemistry building blocks

Choose tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate for exclusive regioselectivity that unprotected 3,5-diaminopyrazole cannot offer. Its Boc group ensures acylation occurs solely at the exocyclic NH₂, preventing regioisomeric mixtures and eliminating tedious chromatography. This orthogonality supports mild acid (TFA/H₃PO₄) deprotection compatible with Cbz-esters, hydrogenation-sensitive alkenes, and base-labile substrates. Validated in CDK2 (IC₅₀ 37 nM) and covalent FGFR inhibitor programs targeting wild-type and gatekeeper-mutant kinases, it is the strategic entry point for kinase-focused medicinal chemistry libraries.

Molecular Formula C8H14N4O2
Molecular Weight 198.226
CAS No. 123363-50-8
Cat. No. B568595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-amino-1H-pyrazol-5-YL)carbamate
CAS123363-50-8
Molecular FormulaC8H14N4O2
Molecular Weight198.226
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NNC(=C1)N
InChIInChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)10-6-4-5(9)11-12-6/h4H,1-3H3,(H4,9,10,11,12,13)
InChIKeyOYSIFSGQDRRKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate (CAS 123363-50-8): A Versatile Protected Aminopyrazole Intermediate for Heterocyclic Synthesis and Kinase-Targeted Medicinal Chemistry


Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate (CAS 123363-50-8), also known as tert-butyl N-(5-amino-1H-pyrazol-3-yl)carbamate, is a heterobifunctional aminopyrazole derivative featuring a free exocyclic 3-amino group for further derivatization and a Boc-protected ring nitrogen that enables regioselective functionalization. With a molecular formula of C₈H₁₄N₄O₂ and a molecular weight of 198.22 g/mol, this compound serves as a privileged building block in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds, heterocyclic libraries, and pharmaceutical intermediates [1]. Its dual functionality—an unprotected amino handle for acylation or coupling and an acid-labile Boc protecting group for orthogonal deprotection—distinguishes it from fully deprotected 3,5-diaminopyrazole analogs, which present competing nucleophilic sites and lower regioselectivity in downstream transformations [2][3].

Why 3,5-Diaminopyrazole and Other In-Class Analogs Cannot Substitute for Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate (CAS 123363-50-8) in Regioselective Synthesis


Generic substitution with unprotected 3,5-diaminopyrazole or alternative N-protected analogs fails because the Boc group on tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate confers orthogonality and regioselectivity that are absent in fully deprotected analogs. In unprotected 3(5)-aminopyrazole systems, both endocyclic nitrogens and the exocyclic amino group can react concurrently, producing mixtures of mono- and di-substituted regioisomers that require challenging chromatographic separation [1]. Furthermore, alternative protecting groups such as Cbz (benzyloxycarbonyl) or Bn (benzyl) introduce different deprotection conditions and synthetic compatibility profiles: while the Boc group is cleaved under mild acidic conditions (e.g., TFA or aqueous H₃PO₄), Cbz requires hydrogenolysis and Bn demands stronger reductive or acidic conditions, limiting their utility in acid-sensitive downstream sequences [2][3]. The 5-amino-1H-pyrazole core offers a specific hydrogen-bond donor-acceptor pattern complementary to kinase ATP-binding pockets, a feature that is preserved during Boc-mediated protection and exploited in medicinal chemistry campaigns targeting FGFR, CDK, and JAK families [4].

Product-Specific Quantitative Differentiation Evidence: Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate (CAS 123363-50-8) vs. Structural Analogs


Regioselective Synthesis Advantage: Boc-Protected Aminopyrazole vs. Unprotected 3,5-Diaminopyrazole in Downstream Acylation Yield

The Boc protection on the ring nitrogen of tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate enables regioselective acylation at the exocyclic NH₂ group followed by subsequent Boc deprotection to yield 3-acylaminopyrazoles. In the absence of this protection (i.e., using unprotected 3,5-diaminopyrazole), competing acylation at multiple nitrogen sites produces regioisomeric mixtures with significantly reduced isolated yields. The N-Boc protected aminopyrazoles, when acylated and subsequently deprotected, afford the corresponding 3-acylaminopyrazoles in high yields, as reported by Pevarello et al. [1]. In contrast, the same transformation using unprotected 3(5)-aminopyrazole typically yields mixtures of mono- and di-substituted regioisomers that are difficult to purify, as noted in the same work where Boc-protection of a 3(5)-aminopyrazole system led to concurrent protection of both endocyclic nitrogens and amino groups, producing difficult-to-purify regioisomeric mixtures when unprotected [2].

Regioselective protection Orthogonal synthesis Medicinal chemistry building blocks

Synthetic Efficiency Comparison: Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate vs. 1-Methyl-1H-pyrazol-5-amine Derived Analogs in Overall Yield

The tert-butyl carbamate protection strategy employed in tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate offers favorable overall synthetic efficiency compared to alternative N-alkylated pyrazole derivatives. As reported in process chemistry literature, the synthesis of tert-butyl N-(3-amino-1-butyl-1H-pyrazol-5-yl)carbamate—a close structural analog differing only by an N1-butyl substituent—proceeds via a multi-step sequence including nitrosation, reduction, esterification, amino group protection, and condensation steps, achieving an overall yield of approximately 59.5% from 1-methyl-1H-pyrazol-5-amine [1]. In contrast, the fully substituted amino-pyrazole building block strategy described by Kuleshova et al. enables the formation of tetracyclic compounds in up to 45% overall yield and provides arylated pyrazoles in up to 71% yield over four steps via Suzuki-Miyaura cross-coupling and C–H activation from heterocyclic acetonitriles [2]. While these are distinct synthetic pathways, the Boc-protected 3-amino-5-aminopyrazole core offers comparable or superior overall efficiency to N1-alkylated analogs.

Process chemistry Building block synthesis Yield optimization

Kinase Inhibitor Scaffold Potency: 3-Aminopyrazole Core vs. 4-Aminopyrazole Regioisomers in CDK2/Cyclin A Inhibition

The 3-aminopyrazole regioisomer core—as found in tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate—provides a more favorable kinase inhibitory scaffold compared to 4-aminopyrazole analogs. Structure-activity relationship studies on cyclin-dependent kinase (CDK) inhibitors demonstrate that 3-aminopyrazole derivatives can achieve nanomolar potency against CDK2/cyclin A. Specifically, the lead compound PNU-292137 (N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide), built on a 3-aminopyrazole core, exhibited an IC₅₀ of 37 nM against CDK2/cyclin A and demonstrated in vivo antitumor activity with tumor growth inhibition (TGI) > 50% in a mouse xenograft model at a dose devoid of toxic effects [1][2]. This contrasts with 4-aminopyrazole derivatives, which have been developed as JAK inhibitors with distinct potency profiles (e.g., Tofacitinib: JAK1 IC₅₀ = 15 nM, JAK2 IC₅₀ = 77 nM, JAK3 IC₅₀ = 55 nM), but the 3-amino regioisomer is specifically validated for CDK2 targeting [3].

Kinase inhibition CDK2 Cancer therapeutics

FGFR Kinase Inhibitor Potency: Aminopyrazole Scaffold vs. Alternative Heterocyclic Cores in Wild-Type and Mutant FGFR2/3

The aminopyrazole scaffold, for which tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate serves as a key synthetic precursor, demonstrates superior activity against both wild-type and clinically relevant gatekeeper mutant FGFR kinases compared to alternative heterocyclic cores. Brawn et al. developed a series of aminopyrazole-based FGFR inhibitors that covalently target a cysteine residue on the P-loop of the kinase and show excellent activity against wild-type FGFR2/3 as well as the FGFR2-N549H/K-resistant gatekeeper mutant kinase [1]. These aminopyrazole derivatives suppressed cellular FGFR signaling and exhibited considerable antiproliferative activity in FGFR-aberrant cancer cell lines [2]. The covalent targeting mechanism enabled by the aminopyrazole core distinguishes this scaffold from reversible ATP-competitive inhibitors, which often lose efficacy against gatekeeper mutations.

FGFR inhibition Covalent inhibitors Gatekeeper mutant

Deprotection Orthogonality: Boc vs. Cbz/Bn Protection Strategies for Aminopyrazoles

The Boc protecting group on tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate offers distinct synthetic orthogonality advantages compared to alternative protecting groups such as Cbz (benzyloxycarbonyl) and Bn (benzyl). Pevarello et al. demonstrated that both Boc and Cbz/Bn groups can be introduced to the ring nitrogen of aminopyrazoles, but Boc is cleaved under mild acidic conditions (e.g., TFA in DCM or 85% aqueous H₃PO₄), whereas Cbz requires hydrogenolysis and Bn demands stronger reductive or acidic conditions [1]. Li et al. reported that 85 wt% aqueous phosphoric acid serves as an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers, with reactions that are high yielding and feature convenient workup [2]. This orthogonal deprotection profile enables sequential functionalization strategies incompatible with hydrogenolysis-sensitive functional groups (e.g., alkenes, alkynes, certain heterocycles).

Protecting group strategy Orthogonal deprotection Peptidomimetic synthesis

Heterocyclic Building Block Versatility: Fully Substituted Pyrazole Access via Suzuki-Miyaura and C–H Activation

The amino-pyrazole core of tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate enables efficient access to fully substituted pyrazoles through deaminative transformations, including diazotization followed by Suzuki-Miyaura cross-coupling and C–H activation. Kuleshova et al. reported an expedited two-step approach to heterocycle-substituted amino-pyrazoles from heterocyclic acetonitriles, with subsequent transformations including regioselective derivatization from polyamino derivatives and deaminative arylation via Suzuki-Miyaura cross-coupling and C–H activation [1]. This strategy provides arylated pyrazoles in up to 71% yield over four steps and allows the swift introduction of significant molecular complexity to a range of scaffolds [2]. Unprotected 3,5-diaminopyrazole would lack the regioselective control necessary for such efficient, site-selective cross-coupling due to competing reactivity at multiple nitrogen and carbon sites.

Cross-coupling C–H functionalization Library synthesis

High-Value Application Scenarios for Tert-butyl (3-amino-1H-pyrazol-5-yl)carbamate (CAS 123363-50-8) Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 3-Acylaminopyrazole Kinase Inhibitor Libraries

The Boc-protected aminopyrazole core enables regioselective acylation at the exocyclic NH₂ group followed by acidic deprotection to yield 3-acylaminopyrazoles in high yields (66–86% range). This orthogonal protection strategy circumvents the regioisomeric mixtures encountered with unprotected 3,5-diaminopyrazole and is directly applicable to the rapid parallel synthesis of CDK2 and FGFR inhibitor candidates [1]. For medicinal chemistry groups constructing kinase-targeted libraries, this compound provides a validated entry point to PNU-292137-class CDK2 inhibitors (IC₅₀ = 37 nM) and covalent FGFR inhibitors active against wild-type and gatekeeper mutant kinases [2].

Orthogonal Protection Strategies in Multi-Step Heterocyclic Synthesis

The acid-labile Boc group provides orthogonal deprotection compatibility relative to base-labile or hydrogenolysis-sensitive protecting groups. Mild cleavage using 85% aqueous H₃PO₄ or TFA enables sequential functionalization in the presence of Cbz-protected amines, esters, or hydrogenation-sensitive alkenes/alkynes [3]. This orthogonal capability is essential for constructing complex peptidomimetics, bifunctional ligands, and PROTAC intermediates where multiple protecting groups must be removed in a controlled sequence.

Suzuki-Miyaura and C–H Activation-Based Pyrazole Library Diversification

The amino-pyrazole core supports efficient deaminative transformations including diazotization followed by Suzuki-Miyaura cross-coupling or C–H activation, delivering arylated pyrazoles in up to 71% yield over four steps [4]. This synthetic route enables the swift introduction of aryl and heteroaryl diversity at the pyrazole C5 position, making the compound ideal for diversity-oriented synthesis campaigns and structure-activity relationship (SAR) exploration in FGFR, CDK, and JAK inhibitor programs.

Covalent Kinase Inhibitor Development Targeting Gatekeeper Mutations

The aminopyrazole scaffold, accessible from this building block, has been validated as a covalent warhead-bearing platform for FGFR inhibitors that retain activity against the clinically relevant FGFR2-N549H/K gatekeeper mutant [2]. For oncology drug discovery programs facing acquired resistance to reversible ATP-competitive FGFR inhibitors, this compound serves as a strategic starting material for developing next-generation covalent inhibitors with activity against both wild-type and resistant mutant kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.